4-Chloro-1-methoxy-2-phenoxybenzene
Description
Structure
3D Structure
Properties
CAS No. |
847348-15-6 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-1-methoxy-2-phenoxybenzene |
InChI |
InChI=1S/C13H11ClO2/c1-15-12-8-7-10(14)9-13(12)16-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
LUGVFGQTSFBDHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 1 Methoxy 2 Phenoxybenzene and Analogous Diaryl Ethers
Classical Ether Synthesis Approaches
Ullmann-Type Coupling Reactions
The Ullmann condensation, first described by Fritz Ullmann in 1905, is a cornerstone of diaryl ether synthesis. synarchive.com This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base. synarchive.comorganic-chemistry.org Modern advancements have led to milder reaction conditions and greater substrate scope, often employing catalytic amounts of copper(I) salts and various ligands. acs.orgnih.gov
The precise mechanism of the Ullmann reaction has been a subject of extensive study and can vary depending on the specific reaction conditions and ligands employed. nih.govslideshare.net A commonly accepted pathway involves a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Cu(I) species. This is followed by coordination of the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org
However, recent investigations have revealed alternative mechanistic pathways. For instance, studies on copper catalysis with oxalamide ligands suggest a mechanism that does not proceed through the typical Cu(I)/Cu(III) cycle. Instead, the catalyst resting state is a Cu(II) bis-oxalamide complex that reacts directly with the aryl halide in the rate-determining step. digitellinc.com Another proposed "anionic pathway" involves the formation of a five-coordinate, anionic copper(III) complex, which then undergoes reductive elimination to yield the diaryl ether. nih.gov
The choice of ligand plays a pivotal role in the efficiency and selectivity of copper-catalyzed C-O bond formation. Ligands can enhance catalyst solubility, stability, and reactivity, often allowing for lower reaction temperatures and catalyst loadings. acs.orgnih.gov
A variety of ligand classes have been successfully employed in Ullmann-type reactions, including diamines, oxalamides, and N- and O-based ligands. nih.govnih.govsinocompound.com For example, N,N-dimethylglycine has been shown to facilitate the coupling of aryl iodides and bromides at a relatively mild 90°C. organic-chemistry.org The development of oxalohydrazide-based ligands has enabled copper-catalyzed couplings with exceptionally high turnover numbers, tolerating a wide array of functional groups. nih.gov The steric and electronic properties of the ligand can significantly influence the reaction outcome. For instance, the use of bulky ligands can be advantageous when coupling sterically hindered substrates. organic-chemistry.orgacs.org
Table 1: Effect of Different Ligands on the Copper-Catalyzed Synthesis of Diaryl Ethers
| Ligand | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| N,N-dimethylglycine | CuI | 90°C | High | organic-chemistry.org |
| Oxalohydrazide (L1) | CuBr | 100-120°C | >95% | nih.gov |
| 1,10-Phenanthroline | CuI | Room Temp - 110°C | Good to Excellent | acs.org |
| N-(Naphthalen-1-yl)-N'-alkyl Oxalamide | Cu | Not specified | High Turnovers | organic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) provides an alternative and often complementary strategy for the synthesis of diaryl ethers. This method involves the reaction of a nucleophile, such as a phenoxide, with an activated aryl halide. acsgcipr.orgdiva-portal.org
The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aryl halide. The aromatic ring must be rendered sufficiently electrophilic by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. numberanalytics.commasterorganicchemistry.com These activating groups stabilize the intermediate Meisenheimer complex, a key step in the SNAr mechanism. acsgcipr.org Common activating groups include nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) groups. numberanalytics.comacs.org
The nature of the halogen leaving group also influences the reaction rate. Generally, the rate of substitution follows the order F > Cl > Br > I. Although fluoride (B91410) is the most electronegative halogen, its small size and the strength of the C-F bond often make it the best leaving group in SNAr reactions, as the bond-breaking step is not typically the rate-determining step. acs.org
Table 2: Influence of Activating Groups on SNAr Reactions for Diaryl Ether Synthesis
| Activating Group | Position Relative to Leaving Group | Effect on Reaction Rate | Reference |
| -NO2 (Nitro) | ortho, para | Strong Activation | numberanalytics.com |
| -CN (Cyano) | ortho, para | Strong Activation | acs.org |
| -CF3 (Trifluoromethyl) | ortho, para | Strong Activation | acs.org |
| -COR (Ketone) | ortho, para | Moderate to Strong Activation | masterorganicchemistry.com |
Regioselectivity in SNAr reactions is primarily dictated by the position of the activating groups. The nucleophile will preferentially attack the carbon atom bearing the leaving group that is ortho or para to the strongest electron-withdrawing substituent. numberanalytics.com When multiple leaving groups are present, substitution will occur at the most activated position. For instance, in a molecule with both a fluoride and a chloride substituent, the fluoride will typically be displaced if it is in a more activated position. acs.org
In the context of synthesizing complex molecules, such as natural products, controlling regioselectivity is crucial for achieving the desired isomer. nih.govnih.gov The reaction conditions, including the solvent and base used, can also influence the regiochemical outcome. numberanalytics.com For substrates with existing stereocenters, SNAr reactions generally proceed with retention of configuration at those centers, as the chiral part of the molecule is not directly involved in the aromatic substitution process.
Advanced and Catalytic Synthetic Strategies
Modern organic synthesis has increasingly moved towards catalytic methods to construct complex molecules, and the formation of the C–O bond in diaryl ethers is no exception. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Type)
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers, offering a significant improvement over traditional methods like the Ullmann condensation which often require harsh reaction conditions. researchgate.netdntb.gov.ua This methodology involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a suitable base. thieme-connect.comresearchgate.net
The success of the Buchwald-Hartwig etherification is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. wikipedia.orgacs.org Electron-rich and bulky phosphine ligands are crucial for facilitating the key steps of the catalytic cycle, which include oxidative addition, transmetalation, and reductive elimination. acs.orgyoutube.com
Bulky biarylphosphine ligands, such as those from the Buchwald and JohnPhos families (e.g., XPhos, SPhos), have proven to be particularly effective. wikipedia.orgresearchgate.net The steric bulk of these ligands is thought to promote the reductive elimination of the diaryl ether product from the palladium complex, which is often the rate-limiting step. acs.org Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium atom, facilitating the initial oxidative addition of the aryl halide. youtube.com The architecture of the phosphine ligand, including substituents on the biaryl backbone, can be fine-tuned to optimize catalytic activity for specific substrates. wikipedia.orgresearchgate.net For instance, a direct correlation has been observed between the size of substituents at the 2', 4', and 6' positions of the non-phosphine-containing ring of a biarylphosphine ligand and the reactivity of the catalyst system, with larger substituents leading to increased reaction rates. mit.edu
The choice of the palladium precursor is also important. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, the development of pre-catalysts, which are more easily activated, has streamlined the process. youtube.comwuxiapptec.com
Optimizing reaction conditions is critical for achieving high yields and selectivity in the synthesis of diaryl ethers like 4-chloro-1-methoxy-2-phenoxybenzene. youtube.comnih.gov Key parameters that are typically screened include the choice of base, solvent, and reaction temperature. acs.org
Base: A variety of inorganic and organic bases can be employed, with common choices including sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). acs.orgacs.org The selection of the base should consider not only its basicity but also its solubility in the reaction solvent and its compatibility with the functional groups present in the substrates. youtube.com
Solvent: The solvent plays a crucial role in dissolving the reactants and the base. youtube.com Toluene, dioxane, and other ethereal solvents are frequently used. wuxiapptec.com The choice of solvent can significantly impact the reaction rate and yield. researchgate.net
Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (80-110 °C). acs.orgyoutube.com Reactions involving less reactive aryl chlorides or sterically hindered substrates may require higher temperatures to proceed at a reasonable rate. youtube.com Conversely, for thermally sensitive substrates, milder conditions with stronger bases may be more suitable. youtube.com The development of highly active catalyst systems has, in some cases, enabled the coupling to occur at room temperature. mit.edu
Green Chemistry Approaches in Diaryl Ether Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for diaryl ether synthesis. rsc.orgmdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. google.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tsijournals.com In the context of diaryl ether synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, can lead to higher yields. nih.govcapes.gov.brscilit.com
One notable advantage is the ability to conduct reactions under solvent-free conditions or with greener solvents. researchgate.net For instance, the direct coupling of phenols with electron-deficient aryl halides has been achieved in high yields within 5-10 minutes under microwave irradiation without the need for a catalyst. nih.govcapes.gov.br This is often achieved through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net Microwave-assisted copper-catalyzed syntheses have also been developed, offering a more cost-effective alternative to palladium. mdpi.com The rapid heating and operational simplicity make microwave-assisted synthesis an attractive green alternative. mdpi.com
Sonochemistry, the application of ultrasound to chemical reactions, provides another green approach to synthesis. rsc.orgnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate reactions. rsc.org
Ultrasound has been shown to enhance the efficiency of various organic transformations, including the synthesis of heterocycles. nih.gov While specific applications to the synthesis of this compound are not extensively documented, the principles of sonochemistry suggest its potential utility. For instance, combined microwave and ultrasound irradiation has been successfully used in the Williamson ether synthesis, a classical method for preparing ethers, without the need for phase-transfer catalysts. rsc.org This combined approach can lead to an efficient and ecologically valuable route for ether formation. rsc.org The use of ultrasound aligns with green chemistry principles by potentially reducing reaction times, improving yields, and enabling reactions under milder conditions. rsc.orgnih.gov
Solvent-Free and Mechanochemical Techniques
The development of environmentally benign synthetic methodologies has led to increasing interest in solvent-free and mechanochemical approaches for the formation of diaryl ethers. These techniques aim to reduce or eliminate the use of volatile and often toxic organic solvents, which are a major source of chemical waste.
Traditionally, the synthesis of diaryl ethers, such as in the Ullmann condensation, required high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) and high temperatures, often exceeding 210°C. wikipedia.org However, research has demonstrated that in some instances, these reactions can proceed in the absence of a solvent. scielo.org.mx For example, the Ullmann diaryl ether synthesis, which involves the copper-catalyzed reaction between an alkali phenoxide and an aryl halide, can be carried out neat, particularly when heated to high temperatures (100-220°C). scielo.org.mx
Mechanochemistry, the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, offers a powerful solvent-free alternative. These reactions are typically conducted in a ball mill, where the mechanical energy facilitates the mixing of solid reactants and promotes the reaction, often at room temperature and without any bulk solvent. This method is noted for being eco-friendly, efficient, and simple, often resulting in pure, unsolvated products with a straightforward workup. researchgate.net
A recent development in this area is the use of electromagnetic milling to promote a copper-catalyzed C–O coupling reaction for the formation of diaryl ethers, highlighting the ongoing innovation in mechanochemical synthesis. acs.org While direct examples for the synthesis of this compound using these methods are not prevalent in the literature, the principles have been successfully applied to a range of analogous diaryl ethers.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Diaryl Ether Synthesis
| Parameter | Traditional Solvent-Based Method | Solvent-Free/Mechanochemical Method |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP) wikipedia.org | None or minimal scielo.org.mxresearchgate.net |
| Temperature | High (often > 200°C) wikipedia.orgscielo.org.mx | Often room temperature (mechanochemical) or high heat (neat) scielo.org.mxresearchgate.net |
| Energy Input | Thermal | Mechanical (milling, grinding) or Thermal researchgate.net |
| Workup | Often requires extraction and solvent removal | Simpler, often direct isolation of product researchgate.net |
| Environmental Impact | High (due to solvent use and disposal) | Low researchgate.net |
Heterogeneous and Nanocatalysis in Aryl Ether Formation
The classical Ullmann reaction for diaryl ether synthesis was often limited by harsh conditions and the use of stoichiometric amounts of copper. nih.gov Modern advancements have focused on developing more efficient catalytic systems, with heterogeneous and nanocatalysts emerging as highly promising alternatives for the C-O cross-coupling reactions needed to form compounds like this compound. nih.govrsc.org
Heterogeneous catalysts are in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture, allowing for easy recovery and reuse. This is a significant advantage over homogeneous catalysts, which can be difficult to remove from the final product. Nanocatalysts, which are a subset of heterogeneous catalysts, have garnered substantial attention due to their unique properties. nih.govrsc.org
The high surface-to-volume ratio, high surface energy, and reactive morphology of nano-sized metal catalysts allow for rapid C-O bond formation, often under milder and even ligand-free conditions. nih.govrsc.org Copper-based nanocatalysts have been extensively explored for Ullmann-type reactions. nih.gov These catalysts can be supported on various materials to enhance their stability and performance.
Key developments in this area include:
Carbon-Supported Copper Nanoparticles: Researchers have reported carbon nanofiber supported copper nanoparticles (CuNP/CNF) and graphene-supported Cu₂O nanoparticles. nih.gov These catalysts have shown high activity in the Ullmann C-O cross-coupling of phenols with aryl halides. nih.gov For example, graphene-supported Cu₂O nanoparticles with a mean diameter of about 8 nm achieved high to quantitative yields (82–99%) of diaryl ethers in just 3 hours. nih.gov
Magnetically Separable Nanocatalysts: To further improve catalyst recovery, magnetically separable nanocatalysts have been designed. nih.gov An example is a palladium nanocatalyst supported on magnetic nanoparticles (Fe₃O₄@SiO₂@PPh₂@Pd⁰), which proved to be highly stable and active. nih.gov Similarly, magnetically separable carbon nanotube-supported Fe₂O₃@CuO has been used effectively. nih.gov
Catalyst Reusability: A major advantage of these heterogeneous systems is their recyclability. For instance, a multi-walled carbon nanotube (MWCNT)-supported copper catalyst was reused seven times without a significant loss of catalytic activity. nih.gov Another catalyst was reused five times without a noticeable decrease in performance. nih.gov
These catalytic systems show excellent performance with aryl iodides and bromides, achieving good to excellent yields. nih.gov While aryl chlorides are generally less reactive, some catalyst systems have shown moderate success. nih.gov The development of these robust and recyclable catalysts represents a significant step towards more sustainable and economical production of diaryl ethers.
Table 2: Examples of Heterogeneous/Nanocatalysts in Diaryl Ether Synthesis
| Catalyst | Support Material | Reactants | Conditions | Yield | Reusability | Reference |
| CuNP | Carbon Nanofibers (CNF) | Phenols + Aryl iodides/bromides | Cs₂CO₃, DMAc, 140°C | Fair to Excellent | Up to 5 runs | nih.gov |
| Cu₂O NPs | Graphene | Phenols + Aryl iodides | - | 82-99% | - | nih.gov |
| MWCNTs-Met/CuCl | Multi-Walled Carbon Nanotubes | Phenol + Aryl halides | K₂CO₃, DMF | Good to Excellent | Up to 7 runs | nih.gov |
| Pd NPs | Sulfonic acid-functionalized dendritic polymer | Phenols + Aryl halides | Basic conditions, 70°C | - | - | nih.gov |
| Fe₂O₃@CuO | Magnetic Carbon Nanotubes | Phenols + Aryl halides | - | Good to Excellent | - | nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Similarly, the search for high-resolution mass spectrometry (HRMS) data to confirm the molecular formula of 4-Chloro-1-methoxy-2-phenoxybenzene and to analyze its fragmentation pathways did not return any relevant results.
Due to the absence of the necessary spectroscopic data, the generation of an article with detailed research findings and data tables as per the requested outline is not possible at this time. The scientific community has not, to the extent of the available search capabilities, published the specific NMR and MS characterization of this compound.
The available scientific data often pertains to structurally related but distinct molecules, such as 4-chloroanisole (B146269) or other chlorinated phenoxy derivatives. Using data from these related compounds would not adhere to the strict requirement of focusing solely on this compound.
Therefore, it is not possible to provide a detailed article with the requested experimental data tables and in-depth analysis for the specified sections and subsections at this time. Further experimental research on this compound would be required to generate the specific data needed to populate the requested article outline.
Computational and Theoretical Investigations of 4 Chloro 1 Methoxy 2 Phenoxybenzene
Electronic Structure and Reactivity Predictions: An Uncharted Territory
The exploration of the electronic properties and reactivity of 4-chloro-1-methoxy-2-phenoxybenzene through computational methods remains an open area for research. Typically, such an investigation would involve the following analyses:
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT calculations to optimize the geometry of a molecule and to calculate various electronic properties. For this compound, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of its structure. However, no specific DFT studies for this compound have been reported.
Molecular Orbital Analysis (HOMO-LUMO)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. At present, there is no available data on the HOMO-LUMO energies or their distribution for this compound.
Electrostatic Potential Surface (ESP) Analysis
An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting how a molecule will interact with other molecules and for understanding its non-covalent interactions. The ESP analysis of this compound, which would reveal the reactive sites for electrophilic and nucleophilic attack, has not been performed or published.
Conformational Analysis and Energetics: Awaiting Investigation
The flexibility of the phenoxy and methoxy (B1213986) groups in this compound suggests a complex conformational landscape. A thorough conformational analysis would be essential to understand its three-dimensional structure and how it might influence its physical and chemical properties.
Rotational Barriers of Phenyl and Methoxy Groups
The rotation around the C-O bonds connecting the phenyl and methoxy groups to the main benzene (B151609) ring is subject to energy barriers. Calculating these rotational barriers would provide information on the flexibility of the molecule and the energy required for conformational changes. Such data is currently unavailable for this compound.
Stable Conformations and Interconversion Pathways
Due to the rotational freedom of its substituent groups, this compound can exist in various conformations. A computational study would identify the most stable, low-energy conformations and the transition states that connect them. This would allow for the mapping of interconversion pathways and the determination of the relative populations of different conformers at thermal equilibrium. This area of its molecular characteristics remains to be explored.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling of reaction mechanisms provides a powerful tool for understanding the intricate pathways of chemical transformations. For this compound, these studies focus on electrophilic substitution reactions and the cleavage of its carbon-halogen and carbon-oxygen bonds.
Simulation of Electrophilic Substitution Reactions
The simulation of electrophilic substitution reactions on aromatic compounds like this compound involves the use of quantum chemical methods to map out the potential energy surface of the reaction. These simulations help in identifying the most probable sites for electrophilic attack and in determining the activation energies and transition state geometries.
The directing effects of the substituents on the benzene ring—the chloro, methoxy, and phenoxy groups—are crucial in determining the regioselectivity of these reactions. The methoxy and phenoxy groups are ortho-, para-directing activators due to their ability to donate electron density to the ring through resonance. Conversely, the chloro group is an ortho-, para-directing deactivator. The interplay of these electronic effects governs the reactivity of the molecule.
While specific studies on this compound are not extensively documented in publicly available literature, the principles of electrophilic substitution are well-established. Computational models would likely predict that the positions ortho and para to the activating methoxy and phenoxy groups are the most susceptible to electrophilic attack, with the steric hindrance from the bulky phenoxy group also playing a significant role in the final product distribution.
Theoretical Studies of Carbon-Halogen and Carbon-Oxygen Bond Cleavage
The cleavage of carbon-halogen (C-Cl) and carbon-oxygen (C-O) bonds is a fundamental process in the degradation and transformation of many organic compounds. Theoretical studies, often employing Density Functional Theory (DFT), provide valuable data on the bond dissociation energies (BDEs) which are indicative of the energy required to break these bonds.
Carbon-Halogen (C-Cl) Bond Cleavage:
Theoretical calculations have shown that the strength of a C-Cl bond in an aromatic system is influenced by the electronic environment of the benzene ring. For instance, studies on various chloro-substituted heterocycles and aromatic compounds have demonstrated that the position of the chlorine atom and the presence of other substituents can significantly alter the C-Cl BDE. nih.gov In general, C-Cl bonds on aromatic rings have BDEs in the range of 93-100 kcal/mol as determined by G3B3 calculations. nih.gov The presence of electron-withdrawing or donating groups can modulate this value. For this compound, the electron-donating methoxy and phenoxy groups would be expected to influence the C-Cl bond strength.
Carbon-Oxygen (C-O) Bond Cleavage:
The cleavage of the C-O bonds in the methoxy and phenoxy groups is another critical aspect of the reactivity of this compound. Theoretical studies on similar ether linkages, such as in benzyl (B1604629) phenyl ether, show that the BDE of the C-O bond is a key parameter in understanding its thermal decomposition. researchgate.net Catalytic processes are often employed to facilitate the cleavage of these relatively strong bonds. For example, vanadium-catalyzed cleavage of C-O bonds in lignin (B12514952) model compounds like 2,6-dimethoxyphenol (B48157) has been studied, demonstrating the feasibility of such transformations under specific reaction conditions. nist.gov
| Bond Type | General Theoretical BDE Range (kcal/mol) | Influencing Factors |
| Aromatic C-Cl | 93 - 100 nih.gov | Substituent effects, ring strain |
| Aromatic C-O (ether) | ~78 (for diphenyl ether) | Substituent effects, catalytic conditions |
Note: The BDE values are general and can vary based on the specific molecular structure and computational method used.
Spectroscopic Property Predictions and Correlation with Experimental Data
Computational chemistry plays a vital role in the interpretation of experimental spectra. By predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, researchers can confirm molecular structures and gain a deeper understanding of the electronic and vibrational characteristics of a molecule.
A study on (E)-2-(4-chloro-phenyl-imino-meth-yl)-4-methoxy-phenol utilized computational methods to complement experimental X-ray crystallography data, demonstrating the synergy between theoretical and experimental techniques in structural elucidation. nih.gov Similarly, theoretical and experimental spectroscopic studies on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives have shown a good correlation between DFT-calculated and experimentally observed vibrational modes. chemicalbook.com
The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets, and by considering solvent effects. The correlation between predicted and experimental data is often evaluated by comparing the calculated vibrational frequencies and chemical shifts with the experimental values, with scaling factors sometimes applied to the calculated frequencies to improve agreement.
| Spectroscopic Technique | Predicted Parameters | Typical Computational Method |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP) researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | DFT (e.g., GIAO method) |
Chemical Reactivity and Transformation Studies
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution is a cornerstone of benzene (B151609) chemistry, and the regioselectivity of these reactions on a substituted benzene ring is a well-studied phenomenon.
The directing effects of the substituents on 4-Chloro-1-methoxy-2-phenoxybenzene are a result of both inductive and resonance effects.
Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing. This is due to its ability to donate a lone pair of electrons from the oxygen atom to the benzene ring through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
Phenoxy Group (-OPh): Similar to the methoxy group, the phenoxy group is also an activating, ortho, para-directing group due to the resonance effect of the oxygen lone pair.
Chloro Group (-Cl): The chloro group is a deactivating group, yet it is ortho, para-directing. Its deactivating nature stems from its strong electron-withdrawing inductive effect. However, the lone pairs on the chlorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.
In this compound, the positions open for substitution are C3, C5, and C6. The powerful activating and directing effects of the methoxy and phenoxy groups are expected to dominate over the deactivating effect of the chlorine atom. The methoxy group at C1 strongly activates the ortho position C6 and the para position C4 (which is already substituted). The phenoxy group at C2 activates its ortho position C3 and its para position C5.
Considering the combined effects, electrophilic substitution is most likely to occur at the positions most strongly activated and least sterically hindered. The C6 position is activated by the ortho-directing methoxy group, and the C3 and C5 positions are activated by the ortho- and para-directing phenoxy group, respectively. The chloro group at C4 also directs ortho to C3 and C5. The interplay of these directing effects will determine the final product distribution in specific EAS reactions.
While specific studies on the nitration, halogenation, and sulfonation of this compound are not extensively documented, the outcomes can be predicted based on the directing effects of the substituents.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring. Based on the directing effects, the nitro group would likely substitute at the positions activated by the methoxy and phenoxy groups. For instance, nitration of related compounds like 4-chloro-1,2-dimethoxybenzene (B92193) can lead to substitution at the position between the two methoxy groups. nih.gov In the case of this compound, positions C3, C5, and C6 are potential sites for nitration.
Halogenation: Reactions with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid would result in the introduction of a halogen atom. The regiochemical outcome would again be governed by the activating ortho, para-directing groups. For example, studies on the halogenation of similar aromatic ethers show a high degree of regioselectivity.
Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H). This reaction is also subject to the directing effects of the existing substituents, with the sulfonic acid group favoring the activated positions.
The following table summarizes the expected major products of electrophilic aromatic substitution on this compound, based on the directing effects of the substituents.
| Reagent/Reaction | Expected Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 4-Chloro-1-methoxy-2-phenoxy-x-nitrobenzene (x = 3, 5, or 6) |
| Br₂/FeBr₃ (Bromination) | 4-Chloro-x-bromo-1-methoxy-2-phenoxybenzene (x = 3, 5, or 6) |
| SO₃/H₂SO₄ (Sulfonation) | This compound-x-sulfonic acid (x = 3, 5, or 6) |
Oxidation Pathways
The oxidation of this compound can proceed through several pathways, primarily involving the methoxy and phenoxy groups, as well as the potential for cleavage of the ether linkages.
The methoxy and phenoxy groups are generally stable to mild oxidizing agents. However, under more vigorous conditions, the benzylic-like C-H bonds of the methoxy group could potentially be oxidized. More commonly, oxidation of substituted phenols and their ethers can lead to the formation of quinone-like structures, especially if the aromatic ring is sufficiently activated.
The cleavage of the aryl ether bonds (C-O bonds) is a significant oxidative transformation. This can be achieved using various reagents or catalytic systems. Fungal peroxygenases, for example, have been shown to catalyze the H₂O₂-dependent cleavage of aryl ethers. nih.gov This process often proceeds via a hydrogen abstraction mechanism to form a hemiacetal, which then hydrolyzes. nih.gov
Metal-catalyzed C–O bond cleavage is another important pathway. rsc.org While the cleavage of the C(aryl)-OCH₃ bond is generally more challenging than other C-O bonds, it can be achieved under specific catalytic conditions. rsc.org The phenoxy group also presents a site for potential oxidative cleavage. Organophotoredox catalysis has emerged as a method for the chemoselective cleavage of phenolic ethers. chemrxiv.org
Reduction Reactions
Reduction reactions of this compound would primarily target the chloro substituent and potentially the aromatic rings under forcing conditions.
The carbon-chlorine bond can be reduced to a carbon-hydrogen bond through various methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. This would lead to the formation of 1-methoxy-2-phenoxybenzene.
Reduction of the aromatic rings themselves (the benzene ring of the main structure and the phenyl ring of the phenoxy group) requires more drastic conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. This would result in the saturation of the aromatic systems to form the corresponding cyclohexyl derivatives.
The following table outlines potential reduction products of this compound.
| Reagent/Conditions | Potential Reduction Product(s) |
| H₂/Pd-C | 1-Methoxy-2-phenoxybenzene |
| NaBH₄, Catalyst | 1-Methoxy-2-phenoxybenzene |
| High Pressure H₂, Rh/C | 1-Methoxy-2-phenoxycyclohexane and/or 1-(Cyclohexyloxy)-4-chloro-2-methoxycyclohexane |
Catalytic Hydrogenation of Aromatic Rings
Currently, specific studies detailing the catalytic hydrogenation of the aromatic rings of this compound are not extensively documented in publicly available scientific literature. However, the principles of catalytic hydrogenation of substituted aromatic compounds can provide insights into its expected behavior. The reaction would involve the addition of hydrogen across the double bonds of the benzene rings in the presence of a metal catalyst.
The choice of catalyst (e.g., palladium, platinum, rhodium, ruthenium) and reaction conditions (temperature, pressure, solvent) would be critical in achieving the desired degree of saturation and potentially selective hydrogenation of one aromatic ring over the other. The presence of the chloro, methoxy, and phenoxy groups would influence the rate and selectivity of the hydrogenation process.
Reductive Dehalogenation
Reductive dehalogenation is a crucial transformation for modifying chloro-substituted aromatic compounds. While specific protocols for this compound are not readily found, general methods for the reductive dehalogenation of aryl chlorides are well-established. These methods often employ catalytic hydrogenation with a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a base. The process involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.
Alternative methods for reductive dehalogenation that could potentially be applied to this compound include the use of metal hydrides or dissolving metal reductions. The efficiency and selectivity of these reactions would depend on the specific reagents and conditions employed.
Derivatization for Synthetic Utility
The structural framework of this compound makes it an attractive starting material for the synthesis of a variety of more complex molecules. Its functional groups provide handles for further chemical modifications.
Introduction of Additional Functional Groups
The aromatic rings of this compound can be further functionalized to introduce new reactive sites. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be employed. The directing effects of the existing substituents would play a crucial role in determining the position of the incoming electrophile. For instance, the methoxy and phenoxy groups are ortho, para-directing activators, while the chloro group is an ortho, para-directing deactivator. The interplay of these effects would dictate the regiochemical outcome of such reactions.
Use as a Building Block for Complex Molecules
The inherent structure of this compound positions it as a valuable building block in organic synthesis. For example, the chloro substituent can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, to form new carbon-carbon or carbon-nitrogen bonds. These reactions are powerful tools for constructing complex molecular scaffolds found in pharmaceuticals, agrochemicals, and materials science.
Environmental Chemical Behavior and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through the action of light (photolysis) and water (hydrolysis).
Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. In aqueous environments, direct photolysis can occur when the molecule itself absorbs light, leading to the cleavage of chemical bonds. For chlorinated aromatic compounds, a common photolytic reaction is the reductive dechlorination, where the carbon-chlorine bond is broken. The presence of a phenoxy group might also provide a site for photo-hydroxylation.
In the atmosphere, indirect photolysis is often the more significant pathway, involving reactions with photochemically generated species such as hydroxyl radicals (•OH). These highly reactive radicals can attack the aromatic ring, leading to hydroxylation, or abstract hydrogen atoms from the methoxy (B1213986) group. The rate of atmospheric degradation will be largely dependent on the concentration of these radicals and the compound's volatility.
While no specific data exists for 4-Chloro-1-methoxy-2-phenoxybenzene, studies on related compounds like chlorinated anisoles and phenoxybenzenes indicate that photolysis is a plausible degradation pathway.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis will depend on the lability of its ether linkages (methoxy and phenoxy groups) and the carbon-chlorine bond under different pH conditions (acidic, neutral, and alkaline).
Generally, aryl ether linkages are relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage can occur. The carbon-chlorine bond on an aromatic ring is also typically resistant to hydrolysis unless activated by other functional groups. Given the general stability of similar aromatic ethers and chlorinated benzenes, it is anticipated that this compound would exhibit considerable hydrolytic stability under typical environmental pH conditions.
Table 1: Predicted Abiotic Degradation Pathways for this compound
| Degradation Mechanism | Environmental Compartment | Predicted Primary Reactions |
| Photolysis | Aqueous | Reductive dechlorination, Photo-hydroxylation |
| Atmospheric | Reaction with hydroxyl radicals (•OH) | |
| Hydrolysis | Aqueous | Likely stable under typical environmental pH |
Biotic Degradation Mechanisms (Microbial Transformation Studies)
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.
The biodegradation of chlorinated aromatic compounds often proceeds via two main types of pathways under different redox conditions: aerobic (oxygen-rich) and anaerobic (oxygen-deficient).
Under aerobic conditions, microorganisms typically initiate the degradation of aromatic compounds by introducing hydroxyl groups onto the ring using oxygenase enzymes. This hydroxylation can lead to the formation of catechols, which are then susceptible to ring cleavage. For this compound, initial attack could occur at the chlorinated ring or the phenoxy ring. The methoxy group can also be a target for O-demethylation.
Under anaerobic conditions, reductive dechlorination is a more common initial step, where the chlorine atom is removed and replaced by a hydrogen atom. This process often requires the compound to act as an electron acceptor. Following dechlorination, the resulting aromatic ether could be further degraded.
While no specific metabolite studies for this compound have been found, we can predict potential metabolites based on the degradation of analogous structures.
In abiotic systems, photolytic degradation could lead to the formation of methoxy-phenoxyphenol (from dechlorination) or chloro-dimethoxy-biphenyls (through radical-radical coupling).
In biotic systems, aerobic degradation would likely produce hydroxylated and demethylated intermediates. Potential metabolites could include:
4-Chloro-2-phenoxyphenol: resulting from O-demethylation.
Chlorinated catechols: following hydroxylation of the benzene (B151609) ring.
Phenol (B47542) and 4-chlorocatechol: if the ether linkage of the phenoxy group is cleaved.
Anaerobic degradation would primarily yield 1-methoxy-2-phenoxybenzene as the initial dechlorination product.
Table 2: Predicted Biotic Degradation Products of this compound
| Degradation Condition | Predicted Intermediate Metabolites |
| Aerobic | 4-Chloro-2-phenoxyphenol, Chlorinated catechols, Phenol, 4-chlorocatechol |
| Anaerobic | 1-methoxy-2-phenoxybenzene |
Analytical Method Development and Validation for Chemical Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the selective separation of 4-Chloro-1-methoxy-2-phenoxybenzene from complex sample matrices. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the nature of the sample.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
For the analysis of chlorinated aromatic hydrocarbons, a non-polar or semi-polar capillary column is often employed. rsc.org A common choice is a fused-silica capillary column coated with a stationary phase such as 5% phenyl-methylpolysiloxane. The instrumental parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to achieve good resolution and peak shape.
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method is appropriate.
In reversed-phase HPLC, a non-polar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and separation.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Hyphenated Techniques for Complex Sample Analysis
To enhance the selectivity and sensitivity of the analysis, chromatographic techniques are often coupled with mass spectrometry. These hyphenated techniques provide both chromatographic separation and mass spectrometric identification and quantification.
GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.net After separation by GC, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique mass spectrum that can be used for definitive identification.
For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, thereby increasing sensitivity and reducing matrix interference. nih.govresearchgate.net
Table 3: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of this compound
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-500 |
| Selected Ions (SIM) | To be determined from the mass spectrum of the compound (e.g., molecular ion and characteristic fragment ions) |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
LC-MS is the preferred method for the analysis of polar, non-volatile, and thermally labile compounds. dioxin20xx.orgbceln.canih.gov The eluent from the HPLC column is introduced into the mass spectrometer through an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Similar to GC-MS, LC-MS can be operated in full-scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification.
Table 4: Illustrative Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for the Analysis of this compound
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) in negative or positive ion mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Nebulizer Pressure | 45 psi |
| Fragmentor Voltage | To be optimized for the specific compound |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. Aromatic compounds, such as this compound, typically exhibit strong UV absorbance due to the presence of the benzene (B151609) rings.
The analysis involves measuring the absorbance of a solution of the compound at a specific wavelength, which corresponds to its maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
The selection of an appropriate solvent is crucial, as it can influence the position and intensity of the absorption bands. Common solvents for UV-Vis spectrophotometry include methanol, ethanol, and acetonitrile. The presence of chromophores, such as the chloro and methoxy (B1213986) groups, on the aromatic rings will influence the λmax. For chlorophenoxy compounds, the λmax is often in the range of 220-240 nm and 270-290 nm. nih.gov
Table 5: Illustrative Parameters for Spectrophotometric Analysis of this compound
| Parameter | Description |
| Instrument | UV-Visible Spectrophotometer (Single or Double Beam) |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally by scanning a solution of the compound over the UV range (e.g., 200-400 nm) |
| Solvent | Methanol or Acetonitrile |
| Calibration Range | A series of standard solutions of varying concentrations to establish a linear relationship between absorbance and concentration |
| Blank | The solvent used to prepare the standards and samples |
UV-Visible Spectrophotometry
Information regarding the application of UV-Visible spectrophotometry for the direct detection and quantification of this compound, including details on method development, validation, and specific parameters such as wavelength of maximum absorbance (λmax), is not available in the reviewed literature.
Derivative Spectrophotometry
Similarly, there is no available research detailing the use of derivative spectrophotometry for the analysis of this compound. This includes a lack of data on the selection of derivative order, zero-crossing points, and validation of such a method for this compound.
Structure Reactivity and Structure Property Relationship Studies of 4 Chloro 1 Methoxy 2 Phenoxybenzene Derivatives
Influence of Substituent Effects on Chemical Reactivity and Stability
The reactivity and stability of benzene (B151609) derivatives, including 4-Chloro-1-methoxy-2-phenoxybenzene, are profoundly influenced by the nature and position of their substituents. lumenlearning.comscribd.com These substituents can either donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards chemical reactions. scribd.comlibretexts.org
Hammett and Taft Parameter Correlations
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. It relates the reaction rate or equilibrium constant of a substituted benzene derivative to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).
Table 1: Hammett and Modified Swain-Lupton Constants for Relevant Substituents
| Substituent | σm | σp | F | R |
|---|---|---|---|---|
| Cl | 0.37 | 0.23 | 0.42 | -0.19 |
| OCH3 | 0.12 | -0.27 | 0.29 | -0.52 |
Data sourced from a comprehensive review of Hammett substituent constants. pitt.edu
The Taft equation extends these concepts to aliphatic systems and can also be used to separate steric and electronic effects, although its direct application to this specific aromatic compound is less common than the Hammett treatment.
Steric and Electronic Factors
Both steric and electronic factors govern the chemical reactivity of this compound.
Electronic Factors: The electronic landscape of the benzene ring is shaped by the inductive and resonance effects of its substituents. lumenlearning.com
Inductive Effect: The electronegative chlorine atom withdraws electron density from the ring through the sigma bond (an -I effect), deactivating it. The oxygen of the methoxy (B1213986) group also exerts an inductive withdrawal. lumenlearning.com
Resonance Effect: The methoxy group can donate a lone pair of electrons to the aromatic ring (+R effect), increasing electron density, particularly at the ortho and para positions. The phenoxy group also contributes to the electronic environment. The chlorine atom has a weaker -R effect.
Steric Factors: The physical size of the substituents can hinder the approach of reactants to certain positions on the benzene ring. The phenoxy group, in particular, is bulky and can sterically block the adjacent ortho position, influencing where new substituents will attach during a chemical reaction.
Relationship between Molecular Structure and Spectroscopic Signatures
The molecular structure of this compound and its derivatives is directly correlated with their spectroscopic signatures, providing a powerful means of identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of the protons on the aromatic rings are highly informative. Protons on an aromatic ring typically appear in the 6.5-8.0 ppm range. libretexts.org The electron-donating methoxy group will cause an upfield shift (to a lower ppm value) for the ortho and para protons relative to benzene, while the electron-withdrawing chlorine and phenoxy groups will cause a downfield shift (to a higher ppm value). chemistryviews.org
¹³C NMR: Aromatic carbons typically resonate in the 120-150 ppm region. libretexts.org The number of distinct signals can reveal the symmetry of the molecule. For a disubstituted benzene ring, a para-substituted compound will show fewer signals than an ortho- or meta-substituted one due to symmetry. libretexts.org The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule.
C-H stretching: Peaks for C-H bonds on the aromatic ring will appear above 3000 cm⁻¹. spectroscopyonline.com
C=C stretching: Aromatic ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. spectroscopyonline.com
C-O stretching: The ether linkages (methoxy and phenoxy groups) will show strong C-O stretching bands.
C-Cl stretching: The carbon-chlorine bond will have a characteristic stretching vibration.
Out-of-plane bending: The pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can help determine the substitution pattern on the benzene ring. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic compounds like this compound exhibit characteristic UV absorptions due to π-π* transitions. libretexts.org Benzene itself has a primary absorption around 178 nm and a less intense, vibrationally structured absorption between 230-276 nm. libretexts.org The substituents on the benzene ring can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.
Structure-Property Relationships in Material Science Contexts (e.g., as monomers for polymers, specialty chemicals)
The specific arrangement of atoms in this compound and its derivatives dictates their potential use in material science. While direct applications of this specific compound are not detailed in the provided search results, related structures offer insights into its potential.
For instance, derivatives of similar phenolic compounds are used as monomers in the synthesis of polymers. mdpi.com The presence of reactive sites on the aromatic ring and the potential for functional group modification make such molecules valuable building blocks for creating polymers with tailored properties. The rigidity of the aromatic rings can contribute to the thermal stability and mechanical strength of the resulting polymers. The ether linkages can impart a degree of flexibility.
As a specialty chemical, the unique combination of chloro, methoxy, and phenoxy groups could make it a useful intermediate in the synthesis of more complex molecules for applications in pharmaceuticals or agrochemicals. ontosight.ai The specific substitution pattern influences its solubility, melting point, boiling point, and other physical properties that are critical for its function as a specialty chemical. ontosight.ai Theoretical studies on similar substituted benzenes indicate that understanding the molecular structure provides information for the future development of such compounds. isroset.org
Potential Research Avenues and Future Directions
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of diaryl ethers has traditionally been dominated by methods like the Ullmann condensation, which often requires harsh reaction conditions. nih.gov Future research will likely focus on developing more sustainable and efficient synthetic pathways to 4-Chloro-1-methoxy-2-phenoxybenzene and its derivatives.
Key areas of exploration include:
Metal-Free Synthesis : Recent advancements have demonstrated the potential of metal-free cascade reactions for producing diaryl ethers using hypervalent iodine reagents. su.se These methods are energy-efficient, generate less waste, and avoid the use of toxic or rare metal catalysts, aligning with the principles of green chemistry. su.se
Catalyst-Free Microwave-Assisted Synthesis : For specific substrates, particularly electron-deficient aryl halides, direct coupling with phenols can be achieved without a catalyst under microwave irradiation, significantly reducing reaction times.
Improved Copper-Catalyzed Cross-Coupling : Research into copper-based nanocatalysts and new ligand systems continues to make the Ullmann-type reactions milder and more efficient. nih.govjsynthchem.com Using co-catalysts like iron(III) acetylacetonate (B107027) or specific ligands such as N,N-dimethylglycine can enable the reaction to proceed at lower temperatures. organic-chemistry.org
Decarbonylative Etherification : An innovative approach involves the palladium or nickel-catalyzed decarbonylative etherification of aromatic esters, offering an alternative pathway for constructing the diaryl ether moiety. acs.org
These modern synthetic strategies represent a significant step towards the environmentally benign and economically viable production of complex diaryl ethers.
Advanced Catalysis for Selective Transformations
The regioselectivity of reactions involving the this compound nucleus is a critical aspect for its use as a building block. Advanced catalytic systems are pivotal for controlling the outcome of chemical transformations.
Future research could focus on:
Palladium-Catalyzed Cross-Coupling : The Buchwald-Hartwig amination and related cross-coupling reactions, which are instrumental in C-O bond formation, can be further optimized. organic-chemistry.org The choice of ligand is crucial in these systems to control reactivity and prevent side reactions.
Biocatalysis : The use of enzymes, such as cytochrome P450 variants, offers a highly selective and sustainable method for transformations like hydroxylation, epoxidation, or sulfoxidation on substituted benzene (B151609) rings under mild conditions. nih.gov A cytochrome P450 biocatalyst has been shown to effectively oxidize para-substituted benzenes with high stereoselectivity. nih.gov
Directing Group Strategies : While undirected C-H functionalization is a goal, the existing methoxy (B1213986) and phenoxy groups could be leveraged as directing groups to achieve selective functionalization at other positions on the aromatic rings. Conversely, developing catalysts that override the directing effects of these groups would provide access to novel substitution patterns. sci-hub.st
The development of catalysts that can selectively target specific C-H or C-Cl bonds on the molecule would unlock a vast chemical space for creating new and functional derivatives.
High-Throughput Screening for Chemical Building Block Potential
High-Throughput Screening (HTS) is a powerful methodology for rapidly assessing the potential of large libraries of compounds. researchgate.net Incorporating this compound and its derivatives into HTS libraries could accelerate the discovery of new materials.
Key aspects of this research avenue include:
Library Synthesis : Creating a diverse library of compounds derived from the this compound scaffold using combinatorial methods. This would involve systematically varying substituents on the phenoxy ring or performing transformations on the primary benzene ring.
Screening for Material Properties : Utilizing HTS to screen these libraries for desired properties relevant to materials science, such as liquid crystal behavior, polymerization potential, or specific optical characteristics. nih.govacs.org This technique allows for millions of compounds to be tested in parallel, dramatically increasing the efficiency of discovery. researchgate.netacs.org
Hit-to-Lead Optimization : For promising "hits" identified during screening, the diaryl ether core serves as a "privileged structure" that can be further optimized to fine-tune its properties for a specific application. thermofisher.com
This approach transforms the molecule from a single entity into a foundational platform for discovering a wide range of functional materials.
Applications in Advanced Materials Science
The diaryl ether motif is a core structure in many high-performance materials. While specific applications for this compound are not yet established, its structure suggests potential in several areas of materials science, excluding pharmaceutical or agrochemical uses.
Potential applications to be investigated:
High-Performance Polymers : Diaryl ethers are fundamental building blocks for polymers like poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES), which are known for their thermal stability and mechanical strength. The specific substitution pattern of this compound could be used to modulate properties such as solubility, glass transition temperature, and flame retardancy.
Liquid Crystals : The rigid, planar structure of diaryl ethers makes them suitable candidates for inclusion in liquid crystal formulations. ontosight.ai The polar chloro and methoxy groups could influence the dielectric anisotropy and mesophase behavior, which are critical parameters for display technologies.
Smart Materials : The reactivity of the chloro-substituent allows for post-polymerization modification, opening the door to creating responsive or "smart" materials. For example, the chlorine atom could serve as a grafting point for stimuli-responsive side chains, leading to materials that change their properties in response to light, temperature, or pH.
Further Computational Modeling for Complex Chemical Systems
Computational chemistry provides invaluable insights into molecular properties and reactivity, guiding experimental work and accelerating the design of new materials. nih.gov
Future computational studies on this compound could include:
Property Prediction : Employing Density Functional Theory (DFT) and other methods to accurately predict its electronic, optical, and thermal properties. This can help pre-screen its suitability for applications in materials like organic electronics. nih.gov
Reaction Mechanism Analysis : Modeling potential reaction pathways to understand the regioselectivity of electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. acs.org This can aid in designing synthetic routes that yield the desired isomer with high purity.
Molecular Dynamics Simulations : Simulating the behavior of polymers or molecular assemblies containing this unit to understand their bulk properties, such as morphology, chain packing, and mechanical strength.
Machine Learning Models : Developing machine learning models trained on data from related compounds to predict the properties of new derivatives, which could accelerate the virtual screening process for specific applications. chemrxiv.org
These computational approaches can significantly reduce the time and resources required for experimental discovery and optimization. nih.gov
Development of Robust Analytical Standards and Reference Materials
The availability of well-characterized, high-purity reference materials is essential for accurate chemical analysis, quality control, and regulatory compliance.
Future work in this area should focus on:
Certified Reference Material (CRM) Synthesis : Developing and certifying a high-purity standard of this compound. This involves meticulous synthesis, purification, and characterization to establish its identity and purity.
Development of Analytical Methods : Establishing standardized analytical methods for the detection and quantification of this compound in various matrices. Techniques would likely include gas chromatography with mass spectrometry (GC-MS) or an electron capture detector (ECD), and high-performance liquid chromatography (HPLC). helcom.fiastm.org
Characterization Data : Compiling a comprehensive dataset of its spectroscopic and physicochemical properties. This includes acquiring and interpreting its NMR, IR, and mass spectra to create a reference for future identification. The use of isotopically labeled internal standards would be crucial for accurate quantification in complex samples. helcom.fi
The establishment of such standards is a prerequisite for its potential use in any regulated or high-precision application, ensuring reliability and reproducibility in research and industry. dtic.milastm.org
Interactive Data Tables
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO₂ | - |
| Molecular Weight | 234.68 g/mol | - |
| XLogP3 | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 234.0447573 Da | PubChem |
| Monoisotopic Mass | 234.0447573 Da | PubChem |
| Topological Polar Surface Area | 18.5 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
Note: The properties listed are computationally predicted as experimental data is not widely available.
Q & A
Q. How does the electron-withdrawing chlorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chlorine atom activates the benzene ring toward electrophilic substitution but deactivates it for nucleophilic reactions. For Suzuki-Miyaura coupling:
- Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water to facilitate aryl-boronic acid coupling at the ortho position to the methoxy group.
- Kinetic Studies : Monitor reaction progress via GC-MS to identify intermediates and optimize ligand ratios (e.g., XPhos enhances turnover) .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Validation : Perform IC50 assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
- Metabolic Stability Testing : Use liver microsome assays to rule out false positives from metabolite interference.
- Computational Modeling : Apply DFT calculations to correlate substituent electronic effects (e.g., Hammett σ values) with observed bioactivity .
Q. How can researchers design enantioselective syntheses of chiral derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Introduce a menthol-based chiral directing group during phenoxy substitution, followed by oxidative removal.
- Asymmetric Catalysis : Use Rhodium-(R)-BINAP complexes for hydrogenation of prochiral intermediates.
- Chiral HPLC : Validate enantiomeric excess (ee) with a Chiralpak AD-H column (hexane/isopropanol, 85:15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
